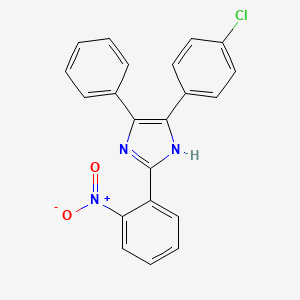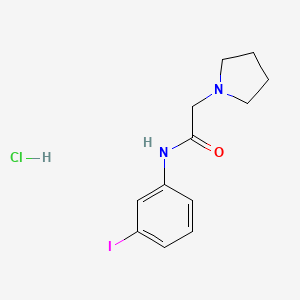
5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole
Overview
Description
5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Molecular Structure and Interactions
Cyano-Cyano and Chloro-Cyano Interactions : The crystal packing of closely related 1-aryl-2-methyl-4-nitro-5-cyanoimidazoles, including derivatives of 5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole, reveals unique weak intermolecular interactions that determine the crystal structure. These interactions include dipole-dipole and halogen bonds, contributing to the formation of infinite tapes in the crystal lattice (Kubicki, 2004).
Structural Analysis : Analysis of similar compounds shows various orientations of the imidazole ring relative to phenyl rings, providing insights into the molecular conformation and potential applications in materials science and crystallography (Shraddha, Devika, & Begum, 2020).
Synthesis Methods
Microwave-Assisted Synthesis : Novel derivatives of this compound have been synthesized using microwave irradiation, showing advantages in yield, environmental impact, and reaction times over conventional methods. These compounds exhibit significant biological activities (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Crystal Structure Synthesis : The synthesis of various imidazole derivatives, including this compound, and their crystal structures provide valuable data for the understanding of molecular interactions and potential applications in designing new materials (Sharma et al., 2017).
Biological and Chemical Properties
- Antimicrobial Properties : Some derivatives of this compound have been tested for their antimicrobial activities, showing promising results against various microbial strains. This indicates potential applications in developing new antimicrobial agents (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Material Science and Photophysical Properties
Photophysical Studies : Structural and photophysical studies of imidazole-based molecules, including those similar to this compound, reveal exciting-state intramolecular proton transfer properties, which could be pivotal in developing new fluorescent materials (Somasundaram, Kamaraj, Hwang, & Park, 2018).
Optical Properties in Polymer Science : The compound's derivatives have been used to create novel poly(amide-ether)s with unique physical and optical properties, demonstrating its utility in advanced polymer science (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2-nitrophenyl)-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)23-21(24-20)17-8-4-5-9-18(17)25(26)27/h1-13H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOIMVFSJPGQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isopropyl-N-(2-methoxyethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6053109.png)
![N-(3,4-dichlorophenyl)-1-[({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B6053123.png)
![4-tert-butylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6053126.png)
![N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6053132.png)
![2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine](/img/structure/B6053139.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6053145.png)
![benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside](/img/structure/B6053147.png)
![1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone](/img/structure/B6053154.png)

![6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053162.png)
![4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6053169.png)

![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053186.png)

